![molecular formula C11H14O2 B3386948 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol CAS No. 77879-82-4](/img/structure/B3386948.png)
2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol
Overview
Description
“2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol” is a natural product found in Illicium difengpi, Nicotiana bonariensis, and other organisms . It is also known as isoeugenol .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol” is based on structures generated from information available in ECHA’s databases . The molecular formula is C10H12O2 .
Chemical Reactions Analysis
The chemical reactions of “2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol” have been explored in several studies. For example, one study found that MMPP treatment inhibited pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol” have been analyzed in various studies. For instance, a study calculated the physico-chemical properties of this compound using acdlab/chemsketch .
Scientific Research Applications
Production of Epoxy and Thermosetting Resin Composites
Eugenol has been successfully used in the production of epoxy composites as a component of coupling agents, epoxy monomers, flame retardants, curing agents, and modifiers . It has been found to reduce the negative impact of thermoset composites on the environment and, in some cases, enabled their biodegradation .
Anti-Inflammatory Properties
Eugenol has been demonstrated to have anti-inflammatory properties in several inflammatory disease models . It acts as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor .
Neurodegenerative Disease Treatment
Eugenol has been found to ameliorate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic cell loss and behavioral impairment . It has been shown to decrease MPTP-induced behavioral impairments in rotarod, pole, and gait tests .
Anti-Arthritic Activities
Eugenol has been found to have anti-arthritic activities in experimentally-induced Rheumatoid Arthritis (RA) . A novel synthetic analogue of Eugenol, MMPP, was designed and synthesised to improve anti-arthritic properties and drug-likeness .
Nonlinear Optical (NLO) Properties
Eugenol has been studied for its various NLO properties like dipole moment (µ), mean linear polarizability (α), anisotropic polarizability (Δα), first order hyperpolarizability (β), second order hyperpolarizability (γ) in terms of x, y, z components .
Eco-Friendly High-Performance Materials
Eugenol derivatives in polymer composites based on thermoset resins can be used as eco-friendly high-performance materials . Eugenol-based silane coupling agent improved the properties of natural filler epoxy composites .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as inducible nitric oxide synthase (inos) and cyclooxygenase (cox) . These enzymes play crucial roles in inflammatory responses.
Mode of Action
Related compounds have been shown to inhibit the activation of enzymes like inos and cox . This inhibition can lead to a decrease in the production of inflammatory mediators.
Biochemical Pathways
The compound may affect the MAPK signaling pathway, which is important for the expression of enzymes like MAO-B . It might also influence the NF-κB pathway, which regulates the expression of iNOS and COX .
Result of Action
Related compounds have been shown to inhibit the production of inflammatory mediators, potentially leading to anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol . For instance, its solubility and stability might be affected by the pH of the environment. Additionally, its interaction with its targets could be influenced by the presence of other molecules that compete for the same binding sites.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-4-methyl-6-prop-2-enylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)7-10(13-3)11(9)12/h4,6-7,12H,1,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWVWZBDTZSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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